![molecular formula C20H18N6O3S2 B2486029 2-((6-metil-1-fenil-1H-pirazolo[3,4-d]pirimidin-4-il)tio)-N-(4-sulfamoilfenil)acetamida CAS No. 305342-27-2](/img/structure/B2486029.png)
2-((6-metil-1-fenil-1H-pirazolo[3,4-d]pirimidin-4-il)tio)-N-(4-sulfamoilfenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18N6O3S2 and its molecular weight is 454.52. The purity is usually 95%.
BenchChem offers high-quality 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of the Compound
The synthesis of this compound typically involves the modification of the pyrazolo[3,4-d]pyrimidine scaffold. The initial step often includes the chlorination of 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine , followed by hydrazinolysis and subsequent reactions with various reagents to introduce the sulfamoyl and acetamide functionalities. This multi-step synthesis allows for the creation of derivatives with diverse biological properties.
Key Synthetic Pathways
- Chlorination : Using phosphorus oxychloride to produce a chlorinated derivative.
- Hydrazinolysis : Converting the chlorinated compound into a hydrazide.
- Condensation Reactions : Reacting with aromatic aldehydes or acetophenones to yield the desired thioacetamide structure.
Anticancer Activity
Research indicates that compounds derived from pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cells. The IC50 values for these compounds often range from 4.03 to 6.18 µM, demonstrating their potency compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that derivatives possess notable antibacterial effects, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, the compound exhibits anti-inflammatory properties. Studies have demonstrated its ability to inhibit COX-2 enzyme activity, which is crucial in inflammation pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of these compounds. Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence their bioactivity. For example, modifications at specific positions have been linked to enhanced anticancer or antimicrobial activities .
Case Study 1: Anticancer Evaluation
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives showed that one particular compound exhibited an IC50 value of 2.24 µM against A549 lung cancer cells. Flow cytometric analysis indicated that this compound could induce apoptosis effectively at low concentrations, marking it as a promising candidate for further development as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another research effort focused on synthesizing derivatives of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Mecanismo De Acción
Target of Action
The compound, also known as 2-({6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide, is a multi-targeting tyrosine kinase inhibitor . It primarily targets VEGFR2 and other kinases such as RET and AXL . These kinases play crucial roles in cell growth, survival, and differentiation, making them important targets for cancer treatment .
Mode of Action
This compound interacts with its targets by mimicking the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This binding inhibits the kinase activity, thereby disrupting the signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The compound affects several biochemical pathways. One of the key pathways is the mTOR signaling pathway, which is often dysregulated in cancer . The compound inhibits mTORC1, leading to a reduction in its anticancer efficacy due to compensatory activation of the mTORC2 complex .
Pharmacokinetics
The compound’s lipophilicity, represented by its c log p value, can influence its adme (absorption, distribution, metabolism, and excretion) properties . Lipophilic compounds are generally well absorbed and can easily cross cell membranes, but they may also be extensively metabolized and could have potential toxicity issues .
Result of Action
The inhibition of the targeted kinases by this compound disrupts the signaling pathways that promote cancer cell growth and survival . This leads to a decrease in cancer cell proliferation and an increase in cancer cell death .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and light can affect the stability of the compound . .
Análisis Bioquímico
Biochemical Properties
The compound 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This property can be exploited to direct the activity and selectivity of the compound to multiple oncogenic targets through focused chemical modification .
Cellular Effects
In cellular contexts, 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide has been shown to exhibit potent inhibitory activity against FGFR1, a receptor tyrosine kinase involved in various types of tumors . It has been reported to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide involves binding interactions with biomolecules, specifically kinases. The compound mimics the hinge region binding interactions in kinase active sites, which are critical for the enzyme’s activity . This allows the compound to inhibit the activity of these kinases, thereby exerting its effects at the molecular level .
Actividad Biológica
The compound 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a novel derivative of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, as well as its mechanism of action and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, a thioether linkage, and a sulfamoyl group. This unique arrangement is believed to contribute to its biological activity. The molecular formula is C17H18N4O2S, with a molecular weight of approximately 358.42 g/mol.
Anticancer Activity
Recent studies have indicated that compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties:
- In vitro Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). Preliminary results showed that it inhibited cell proliferation with an IC50 value in the low micromolar range (approximately 2.24 µM for A549 cells) .
Cell Line | IC50 (µM) | Control (Doxorubicin IC50) |
---|---|---|
A549 | 2.24 | 9.20 |
MCF-7 | 1.74 | 5.00 |
HCT-116 | Not specified | 8.00 |
- Mechanism of Action : The anticancer activity is hypothesized to involve apoptosis induction through the activation of caspase pathways. Flow cytometric analysis demonstrated that treatment with the compound led to increased apoptotic cell populations in treated cultures .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated:
- COX Enzyme Inhibition : Inhibitory assays against cyclooxygenase (COX) enzymes revealed that the compound significantly suppressed COX-2 activity, which is crucial in inflammatory processes. The IC50 values for COX-2 inhibition were reported to be around 0.04 ± 0.02 μmol, comparable to celecoxib, a standard anti-inflammatory drug .
Compound | IC50 COX-2 (μmol) | Positive Control (Celecoxib IC50) |
---|---|---|
2-(Thio derivative) | 0.04 ± 0.02 | 0.04 ± 0.01 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can significantly alter biological activity:
- Sulfamoyl Group : The presence of the sulfamoyl group enhances solubility and bioavailability.
- Thioether Linkage : This moiety may facilitate interactions with biological targets, enhancing potency against cancer cells.
- Substituents on Pyrazolo Ring : Variations in substituents on the pyrazolo ring have shown to affect both anticancer and anti-inflammatory activities.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of compounds similar to 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide :
- Antitumor Efficacy : A study reported that derivatives with similar scaffolds exhibited high inhibitory effects across multiple tumor types, suggesting broad-spectrum anticancer potential .
- Safety Profile : Cytotoxicity assays on normal human embryonic kidney cells indicated that the compound had minimal toxicity, supporting its therapeutic potential .
Propiedades
IUPAC Name |
2-(6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S2/c1-13-23-19-17(11-22-26(19)15-5-3-2-4-6-15)20(24-13)30-12-18(27)25-14-7-9-16(10-8-14)31(21,28)29/h2-11H,12H2,1H3,(H,25,27)(H2,21,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOQYQUOMMCIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.